molecular formula C7H8O2 B12548863 But-3-en-1-yl prop-2-ynoate CAS No. 143121-29-3

But-3-en-1-yl prop-2-ynoate

Cat. No.: B12548863
CAS No.: 143121-29-3
M. Wt: 124.14 g/mol
InChI Key: DRPIKEBBGKSQTH-UHFFFAOYSA-N
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Description

But-3-en-1-yl prop-2-ynoate is an organic compound characterized by the presence of both an alkyne and an alkene functional group. This dual functionality makes it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl prop-2-ynoate typically involves the esterification of but-3-en-1-ol with prop-2-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

But-3-en-1-yl prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of But-3-en-1-yl prop-2-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • But-3-en-1-yl benzoate
  • Prop-2-yn-1-yl acetate
  • But-3-en-1-yl acetate

Uniqueness

But-3-en-1-yl prop-2-ynoate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

143121-29-3

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

but-3-enyl prop-2-ynoate

InChI

InChI=1S/C7H8O2/c1-3-5-6-9-7(8)4-2/h2-3H,1,5-6H2

InChI Key

DRPIKEBBGKSQTH-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=O)C#C

Origin of Product

United States

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